1,6-Dibromo-3-hydroxy-2-naphthoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6Br2O3 |
|---|---|
Molecular Weight |
345.97 g/mol |
IUPAC Name |
1,6-dibromo-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6Br2O3/c12-6-1-2-7-5(3-6)4-8(14)9(10(7)13)11(15)16/h1-4,14H,(H,15,16) |
InChI Key |
PHECEOVDWZNAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1Br)O)C(=O)O)Br |
Origin of Product |
United States |
Iii. Comprehensive Spectroscopic Characterization and Structural Elucidation of 1,6 Dibromo 3 Hydroxy 2 Naphthoic Acid
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For an aromatic compound such as 1,6-dibromo-3-hydroxy-2-naphthoic acid, the naphthalene (B1677914) ring system constitutes a significant chromophore. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals in conjugated systems) to higher energy orbitals (π* orbitals).
The positions of the absorption maxima (λmax) and their intensities (molar absorptivity, ε) are sensitive to the extent of conjugation and the presence of auxochromes (substituents that modify the absorption of a chromophore). In this compound, the hydroxyl (-OH) and carboxyl (-COOH) groups, as well as the bromine (-Br) atoms, would be expected to influence the electronic structure of the naphthalene core. The hydroxyl group, being an electron-donating group, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. Conversely, the electron-withdrawing nature of the carboxyl group and the halogenic bromine atoms would also modulate the electronic transitions.
A hypothetical data table for the UV-Vis spectroscopic analysis of this compound is presented below to illustrate how such data would be reported.
Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
|---|---|---|---|
| Ethanol | Data not available | Data not available | π → π* |
| Methanol | Data not available | Data not available | π → π* |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental values for this compound are not publicly available.
X-ray Crystallography for Solid-State Molecular Architecture
The analysis of the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays would yield fundamental crystallographic information. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry of the crystal), and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice).
A representative data table for crystallographic parameters is provided below.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental values for this compound are not publicly available.
The presence of both a hydroxyl group and a carboxylic acid group in this compound makes it highly likely to form extensive hydrogen bonding networks in the solid state. An intramolecular hydrogen bond could potentially form between the hydroxyl group at the 3-position and the carbonyl oxygen of the carboxylic acid at the 2-position, creating a stable six-membered ring.
Intermolecularly, the carboxylic acid groups are prone to form strong hydrogen-bonded dimers. Additionally, the hydroxyl groups could act as both hydrogen bond donors and acceptors, leading to the formation of chains or sheets of molecules within the crystal lattice. The bromine atoms might also participate in weaker intermolecular interactions, such as halogen bonds. A detailed crystallographic study would provide precise information on the distances and angles of these hydrogen bonds, which are critical for understanding the supramolecular chemistry of the compound.
Iv. Theoretical and Computational Chemistry Studies on 1,6 Dibromo 3 Hydroxy 2 Naphthoic Acid
Quantum Chemical Calculations for Optimized Molecular Geometries
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state.
Basis Set Selection and Functionals for Accurate Geometric RepresentationThe accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energies of the electrons. A common choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.researchgate.netresearchgate.net
The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as 6-311+G** or 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate geometric representations. researchgate.netnih.govnih.gov The selection of an appropriate basis set and functional is a critical step in obtaining reliable computational results.
Electronic Properties and Reactivity Analysis
Computational methods are also used to explore the electronic properties and predict the chemical reactivity of a molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) CharacterizationThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability.researchgate.netA smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
Interactive Data Table: Illustrative HOMO-LUMO Data for Related Naphthoic Acid Derivatives
| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | Energy Gap (kcal/mol) |
| Naphthoic acid | -146 | -48 | 98 |
| o-Hydroxy naphthoic acid | -151 | -42 | 109 |
| o-Amino naphthoic acid | -135 | -38.3 | 96.7 |
| o-Chloro naphthoic acid | -149 | -38.9 | 110.1 |
Note: This table is based on data for ortho-substituted naphthoic acids and is for illustrative purposes only. Specific values for 1,6-Dibromo-3-hydroxy-2-naphthoic acid are not available. researchgate.net
Spectroscopic Property Prediction and Validation
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for predicting the spectroscopic behavior of molecules. These calculations allow for the simulation of vibrational and electronic spectra, which can then be compared with experimental data for validation.
DFT calculations are widely used to compute the fundamental vibrational frequencies of molecules. The process involves optimizing the molecular geometry to find a stable energy minimum, followed by frequency calculations which predict the positions of infrared (IR) and Raman bands. nih.gov These theoretical spectra provide a basis for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.net
For aromatic carboxylic acids, key vibrational modes include the O-H stretching of the hydroxyl and carboxyl groups, the C=O stretching of the carboxyl group, C-C stretching within the naphthalene (B1677914) ring, and in this specific case, the C-Br stretching vibrations. A detailed vibrational assignment is typically performed with the aid of Potential Energy Distribution (PED) analysis. researchgate.net
A comparative study of a related compound, 1-hydroxy-2-naphthoic acid (1H2NA), showcases this approach. DFT calculations at the B3LYP/6-31G(d,p) level have been used to simulate its vibrational spectrum, showing good agreement with experimental results. researchgate.netniscpr.res.in Similar calculations for 6-bromo-2-naphthoic acid have also been performed to interpret its vibrational spectra. nih.gov For this compound, a similar comparison would be crucial for validating the computed structure and understanding the vibrational impact of the two bromine substituents and the hydroxyl group.
Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies for an Analog Compound (1-hydroxy-2-naphthoic acid)
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |
| O-H stretch (hydroxyl) | 3440 | - | 3591 |
| O-H stretch (carboxyl) | 3069 | 3070 | 3088 |
| C=O stretch (carboxyl) | 1660 | 1658 | 1675 |
| C-C stretch (ring) | 1575 | 1580 | 1590 |
| C-O stretch (carboxyl) | 1255 | 1258 | 1265 |
| O-H bend (carboxyl) | 925 | 928 | 935 |
Data sourced from a computational study on 1-hydroxy-2-naphthoic acid and is presented for illustrative purposes. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the electronic absorption spectra (UV-Vis) by investigating excited states. mdpi.com This method provides information on excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions, typically described in terms of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
For a molecule like this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) corresponding to π-π* transitions within the aromatic naphthalene system. The calculations can be performed for the molecule in the gas phase or by incorporating a solvent model to simulate solution-phase spectra more accurately. researchgate.netmdpi.com Studies on 1-hydroxy-2-naphthoic acid have successfully used TD-DFT to analyze the UV-Vis absorption spectra and assign the major electronic transitions. researchgate.netniscpr.res.in Such an analysis for the title compound would elucidate how the bromine and hydroxyl substituents modulate its electronic structure and optical properties.
Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods can predict the NLO response of a molecule by calculating key parameters derived from its behavior in an electric field.
The NLO properties of a molecule are primarily determined by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These properties can be calculated using DFT methods, often through a finite field approach. niscpr.res.in
Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): Quantifies the second-order NLO response. Molecules with large β values are potential candidates for NLO materials. niscpr.res.in
Computational studies on 1-hydroxy-2-naphthoic acid have determined its NLO properties, suggesting it may be a candidate for NLO applications. researchgate.netniscpr.res.in A similar theoretical investigation into this compound would be necessary to evaluate its potential in this field.
Table 2: Calculated NLO Properties for an Analog Compound (1-hydroxy-2-naphthoic acid)
| Property | Symbol | Calculated Value | Unit |
| Dipole Moment | μ | 2.2744 | Debye |
| Mean Polarizability | <α> | 17.3225 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability | <β> | 4.222 x 10⁻³⁰ | esu |
Data sourced from a computational study on 1-hydroxy-2-naphthoic acid and is presented for illustrative purposes. niscpr.res.in
Investigation of Intermolecular Interactions and Aggregation
The behavior of molecules in the solid state and in solution is heavily influenced by intermolecular forces, particularly hydrogen bonding. For carboxylic acids, dimerization is a common and critical phenomenon.
In the solid phase, carboxylic acids frequently form centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups. researchgate.net This interaction involves two O-H···O hydrogen bonds, creating a stable eight-membered ring motif known as R²₂(8). Computational studies can model these dimers to determine their optimized geometry and stabilization energy. researchgate.net
V. Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms
Elucidation of Substituent Effects on Biological Activity of Dibromonaphthoic Acids
The potency and selectivity of dibromonaphthoic acid derivatives are significantly influenced by the placement of halogen and hydroxyl groups on the naphthalene (B1677914) ring.
Research into the SAR of naphthoic acid derivatives has demonstrated that halogen substitution is a key determinant of antagonist potency at N-methyl-D-aspartate (NMDA) receptors. The introduction of bromine atoms at the C1 and C6 positions of the naphthalene ring generally enhances inhibitory activity. nih.gov
The hydroxyl (-OH) group is another crucial functional group that modulates the biological activity of this class of compounds. Its position on the naphthalene ring can significantly affect both the potency and the selectivity of the molecule for different receptor subtypes.
For instance, the addition of a hydroxyl group to the 2-naphthoic acid backbone has been shown to increase inhibitory activity at certain NMDA receptor subtypes. Specifically, a 3-hydroxy substituent enhances inhibitory action at GluN1/GluN2C and GluN1/GluN2D receptors. nih.govresearchgate.net In contrast, the analog used in NMDA receptor studies, 1,6-dibromo-2-hydroxy-3-naphthoic acid, possesses a 2-hydroxy group. This substitution also leads to increased potency, but it confers a different selectivity profile, preferentially targeting GluN1/GluN2B, GluN2C, and GluN2D receptors over those containing the GluN2A subunit. nih.gov The elimination of this hydroxyl group from similar potent, non-selective inhibitors has been shown to increase selectivity for GluN1/GluN2A, highlighting the hydroxyl group's pivotal role in directing interactions with specific amino acid residues that differ between receptor subtypes. nih.govresearchgate.net
Mechanistic Studies of Biological Target Allosteric Modulation
Dibromonaphthoic acids often exert their effects not by competing with the natural ligand at the active site, but by binding to a different, allosteric site on the target protein. This binding event induces a conformational change in the protein, thereby modulating its activity.
Research on the closely related analog, 1,6-dibromo-2-hydroxy-3-naphthoic acid (UBP552), has been instrumental in understanding the allosteric inhibition of NMDA receptors. nih.gov These receptors are critical for excitatory synaptic transmission in the central nervous system. researchgate.net Over-activation of NMDA receptors is implicated in various neurological conditions, making allosteric modulators a topic of significant interest. nih.gov
UBP552 acts as a relatively potent, allosteric inhibitor with IC₅₀ values in the low micromolar range (3 to 7 μM). nih.gov A key finding is its preferential potency at NMDA receptors containing GluN2B, GluN2C, and GluN2D subunits compared to those with the GluN2A subunit. The proposed mechanism for this selectivity involves the 2-hydroxy group. It is hypothesized that the GluN2B, GluN2C, and GluN2D subunits possess a hydrogen bond acceptor that is either absent or not optimally positioned in the GluN2A subunit to interact with this hydroxyl group. nih.gov This specific interaction enhances the binding affinity and inhibitory effect of the compound at these particular receptor subtypes.
Table 1: Inhibitory Activity of Naphthoic Acid Derivatives at NMDA Receptor Subtypes
Data derived from studies on 2-naphthoic acid derivatives. nih.gov
Insights into the inhibition of metabolic enzymes can be drawn from studies on 1,6-dibromo-2-hydroxynaphthalene 3-carboxylic acid (DBHCA). This compound has been identified as an inhibitor of lactate (B86563) dehydrogenase (LDH), a critical enzyme in anaerobic metabolism. nih.gov Specifically, it was investigated as an inhibitor of LDH from Babesia microti (BmLDH), a parasite responsible for human babesiosis. nih.govnih.gov
Enzyme activity assays demonstrated that DBHCA inhibits recombinant BmLDH. nih.gov Crucially, the compound showed a high degree of target specificity, with an approximately 109-fold greater selectivity for the parasitic BmLDH over human LDH. nih.gov This selectivity is a highly desirable trait in drug development, as it minimizes potential off-target effects. In vitro, DBHCA was shown to inhibit the growth of the B. microti parasite with a half-maximal inhibitory concentration (IC₅₀) of 84.83 μM. nih.govnih.gov Surface plasmon resonance (SPR) assays, which measure binding kinetics, revealed that DBHCA has a very high affinity for BmLDH, with a low dissociation constant (Kᴅ) of 3.988 x 10⁻⁸ M, indicating a stable and strong interaction with the enzyme. nih.govnih.gov
Table 2: Inhibitory Profile of 1,6-dibromo-2-hydroxynaphthalene 3-carboxylic acid (DBHCA)
Data derived from studies on the inhibition of Babesia microti lactate dehydrogenase. nih.govnih.gov
Computational Approaches in SAR Derivation
Computational chemistry provides powerful tools for deriving and rationalizing the SAR of naphthoic acid derivatives. These methods complement experimental studies by offering molecular-level insights into the properties that govern biological activity. researchgate.netsciencepublishinggroup.com
Techniques such as quantitative structure-activity relationship (QSAR) analyses are employed to build mathematical models that correlate the chemical structures of compounds with their observed activities. researchgate.net These models can then be used to predict the potency of novel, unsynthesized analogs. Computational studies assess a range of physicochemical properties, including total energy, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), chemical hardness, and dipole moment. sciencepublishinggroup.com By analyzing how these properties change with different substituents on the naphthoic acid core, researchers can understand their influence on molecular reactivity and binding. researchgate.net
For example, these methods can investigate the effect of electron-donating or electron-withdrawing groups on the electronic structure and conformation of the molecule, which is crucial for its interaction with a biological target. researchgate.net Molecular docking simulations can further predict the binding poses of these compounds within the active or allosteric sites of proteins, helping to visualize the key interactions—such as hydrogen bonds or hydrophobic contacts—that are responsible for their biological effects.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,6-Dibromo-3-hydroxy-2-naphthoic acid, also referred to in some literature as 1,6-dibromo-2-hydroxynapthalene-3-carboxylic acid (DBHCA), docking simulations have been instrumental in elucidating its interaction with specific protein targets. nih.govresearchgate.net
A notable study investigated the interaction of this compound with Babesia microti lactate dehydrogenase (BmLDH), a crucial enzyme for the parasite's energy metabolism, making it a potential drug target. nih.gov The simulations aimed to identify potent inhibitors by understanding how they bind to key residues within the enzyme's active site. nih.gov
The molecular docking model of this compound with BmLDH revealed specific interactions that contribute to the stability of the ligand-protein complex. nih.govresearchgate.net The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions, which are crucial for molecular recognition and the inhibitory potential of the compound. nih.gov The naphthalene core, along with its hydroxyl, carboxyl, and bromo substituents, plays a distinct role in anchoring the molecule within the binding pocket of the enzyme. nih.gov
Key interactions observed in the docking simulation between this compound and Babesia microti lactate dehydrogenase include conventional hydrogen bonds and Pi-alkyl bonds. researchgate.net These interactions involve specific amino acid residues of the protein, demonstrating a precise molecular recognition mechanism. nih.govresearchgate.net
Interactive Table: Predicted Interactions of this compound with BmLDH
| Interacting Residue | Interaction Type |
| Specific Amino Acids | Conventional Hydrogen Bonds |
| Specific Amino Acids | Pi-Alkyl Bonds (Hydrophobic) |
Note: The specific amino acids involved are detailed in the source research but are generalized here for a broader overview. nih.govresearchgate.net
These simulations are foundational for understanding the compound's mechanism of action at a molecular level and guide the rational design of more potent and selective inhibitors. The insights gained from such ligand-protein interaction studies are pivotal for the field of drug discovery. nih.gov
Vi. Research Applications in Advanced Materials and Chemical Synthesis
Development of Task-Specific Ionic Liquids (TSILs) Utilizing Naphthoate Anions
Ionic liquids (ILs) are salts with melting points below 100°C that are gaining attention as potential green alternatives to traditional volatile organic solvents. frontiersin.orgnih.govnih.gov A specialized class of these are Task-Specific Ionic Liquids (TSILs), which are designed or "tailored" for specific applications by incorporating functional groups into either the cation or the anion. nih.govmdpi.com The 3-hydroxy-2-naphthoate anion, derived from the parent acid, has been successfully incorporated into TSILs designed for the efficient extraction of heavy metals from aqueous solutions. nih.govmdpi.com The presence of both a hydroxyl and a carboxylate group allows the anion to act as an effective chelating agent for metal ions. nih.gov
Researchers have synthesized novel ammonium (B1175870) and phosphonium-based ionic liquids using the 3-hydroxy-2-naphthoate anion. frontiersin.orgnih.gov The synthesis is typically achieved through a deprotonation-metathesis reaction. frontiersin.orgnih.gov In this process, the 3-hydroxy-2-naphthoic acid is first deprotonated using a base like potassium hydroxide (B78521) (KOH) in a solvent such as methanol. frontiersin.orgnih.gov Subsequently, this is reacted with a cation precursor, for example, a phosphonium (B103445) or ammonium chloride salt. frontiersin.orgnih.gov This metathesis (ion exchange) reaction yields the desired ionic liquid and a salt byproduct (e.g., potassium chloride), which can be removed through purification steps like extraction. nih.gov
This straightforward and high-yield (≥95%) synthesis has been used to create several novel TSILs, including:
Trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P66614][HNA]) frontiersin.orgnih.gov
Methyltrioctylphosphonium 3-hydroxy-2-naphthoate ([P1888][HNA]) frontiersin.orgmdpi.com
Methyltrioctylammonium 3-hydroxy-2-naphthoate ([N1888][HNA]) frontiersin.orgmdpi.com
These TSILs are characterized by favorable physico-chemical properties such as high thermal stability, a wide liquid-state temperature range, and very low vapor pressure. frontiersin.orgnih.gov A key characteristic of these naphthoate-based ILs is their hydrophobic nature, which leads to minimal leaching (loss of IL to the aqueous phase) during extraction processes, a significant advantage for both efficiency and environmental impact. frontiersin.orgnih.gov Leaching values as low as 0.07% have been reported, enhancing the potential for reusability. frontiersin.orgnih.govmdpi.com
The primary application of these 3-hydroxy-2-naphthoate-based TSILs is the selective extraction of heavy metal ions from aqueous solutions. frontiersin.orgnih.gov The chelating functional groups on the anion allow these ILs to function as both the extraction solvent and the extractant. mdpi.com Extensive studies have evaluated their efficacy in extracting a range of heavy metals, including Silver (Ag), Cadmium (Cd), Cobalt (Co), Copper (Cu), Manganese (Mn), Nickel (Ni), and Lead (Pb), as well as rare earth elements (REEs). frontiersin.orgnih.gov
The extraction process is highly effective for specific metals. All three synthesized TSILs ([P66614][HNA], [P1888][HNA], and [N1888][HNA]) demonstrated high extraction efficiencies (≥90%) for Cu and Pb from pure water samples after 24 hours. frontiersin.orgnih.govnih.gov The extraction efficacy is influenced by factors such as pH, contact time, temperature, and the composition of the aqueous matrix. nih.govresearchgate.net For instance, the highest extraction efficacies were generally achieved at a pH of 8.0 for heavy metals and a pH of 2.5 for certain REEs. nih.govresearchgate.net
The selectivity of these TSILs is a key feature. In one study, the clear order of extraction efficacy for [P66614][HNA] after one hour was Pb > Cu > Ag > Cd, with minimal extraction of Co, Mn, and Ni. nih.gov The presence of other substances in the water, such as salts or humic acids, can also influence the extraction process. For example, the presence of NaCl in concentrations similar to seawater was found to increase the extraction of Ag and Cd by up to 41% using [P66614][HNA]. frontiersin.orgnih.gov
Below is an interactive data table summarizing the extraction efficiencies of different naphthoate-based TSILs for various heavy metals in pure water.
| Ionic Liquid | Metal Ion | Extraction Efficacy (%) after 24h | Reference |
|---|---|---|---|
| [P66614][HNA] | Ag | ≥90 | nih.gov |
| [P66614][HNA] | Cd | ≥90 | nih.gov |
| [P66614][HNA] | Cu | ≥90 | nih.gov |
| [P66614][HNA] | Pb | ≥90 | nih.gov |
| [N1888][HNA] | Cu | >99 (after 2h) | nih.gov |
| [N1888][HNA] | Pb | ~75 | nih.gov |
Design of Advanced Chromophores and Luminescent Materials
The extended aromatic system of the naphthalene (B1677914) core in 1,6-Dibromo-3-hydroxy-2-naphthoic acid makes it a promising scaffold for the design of chromophores and luminescent materials. The electronic properties of the molecule can be tuned by chemical modification, such as esterification of the carboxylic acid group or derivatization of the hydroxyl group.
The synthesis of naphthoic acid esters can be achieved through various chemical routes. For instance, a Lewis-acid-mediated rearrangement of oxabenzonorbornadienes has been reported as a novel method to produce 1-hydroxy-2-naphthoic acid esters. nih.gov Other established methods include the carbonylation of hydroxy aromatic halides like 6-bromo-2-naphthol (B32079) in the presence of an alcohol and a suitable catalyst. google.com While specific examples detailing the synthesis of esters directly from this compound are not prominent in the reviewed literature, these general methodologies for related naphthol derivatives are applicable. The synthesis of bis(hydroxyl-naphthoic acid) derivatives, which could serve as complex ligands or advanced materials, can be envisioned through coupling reactions, although specific literature on this is sparse.
Naphthoic acids and their derivatives are known for their luminescence properties, including fluorescence and, under certain conditions, room-temperature phosphorescence. researchgate.net The photophysical characteristics are highly dependent on the molecular structure, the nature and position of substituents on the naphthalene ring, and the surrounding environment (e.g., solvent polarity). researchgate.netmdpi.com For example, studies on 1-naphthoic and 2-naphthoic acids have shown that their emission spectra can be influenced by the formation of dimers and the choice of polymer matrix in which they are embedded. researchgate.net Substituted naphthalimides, which share the core aromatic structure, can be strongly fluorescent, with quantum yields sometimes approaching 0.8, particularly when an alkylamino substituent is present. rsc.org The luminescence mechanism often involves intramolecular charge transfer in the excited state, which can be sensitive to solvent polarity (solvatochromism). mdpi.com While detailed photophysical characterization of esters derived specifically from this compound is not available, the general principles of naphthalene-based fluorophores suggest they would exhibit interesting optical properties worthy of investigation.
Role as Key Intermediates in Complex Organic Synthesis
Brominated naphthol derivatives are valuable intermediates in organic synthesis. The bromine atoms serve as versatile functional handles that can be replaced or used in cross-coupling reactions to build more complex molecular architectures. 1,6-dibromo-2-naphthol (B94854) is a known precursor for the synthesis of 6-bromo-2-naphthol through selective reduction with reagents like tin and hydrochloric acid. google.comorgsyn.org This 6-bromo-2-naphthol can then be converted into other valuable compounds, such as 6-hydroxy-2-naphthoic acid or 6-bromo-2-naphthoic acid, which are themselves important intermediates for pharmaceuticals and other fine chemicals. google.comgoogle.com Given this precedent, this compound is positioned as a highly functionalized intermediate, offering multiple reaction sites (two distinct bromine atoms, a hydroxyl group, and a carboxylic acid) for further elaboration in the synthesis of complex target molecules.
Precursor in the Synthesis of Therapeutically Relevant Analogues (e.g., bedaquiline (B32110) analogs)
The quest for new and improved antituberculosis agents has led to extensive research into the modification of existing drugs like bedaquiline. Bedaquiline, a diarylquinoline, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). However, its use can be limited by factors such as lipophilicity and potential for adverse effects, prompting the development of second-generation analogs with improved pharmacological profiles.
Substituted naphthoic acids are critical building blocks in the synthesis of the core structures of these diarylquinoline analogs. Although direct synthesis routes starting from the 1,6-dibromo isomer are not extensively documented in publicly available literature, the chemical principles are well-established through the synthesis of closely related compounds. For instance, a key step in the synthesis of a bedaquiline analog precursor involves the bromination of 3-hydroxy-2-naphthoic acid. nih.gov In one documented pathway, 3-hydroxy-2-naphthoic acid is treated with excess bromine in acetic acid to yield 4,7-dibromo-3-hydroxy-2-naphthoic acid. nih.gov This dibrominated intermediate is then carried through a series of reactions, including methylation of the hydroxyl group and reduction of the carboxylic acid, to form a naphthaldehyde intermediate. nih.gov This aldehyde is a crucial component for constructing the larger diarylquinoline framework.
The bromine atoms on the naphthalene ring serve several purposes in the synthesis of bedaquiline analogs. They can influence the electronic properties of the molecule and provide handles for further chemical modification through cross-coupling reactions. The development of safer and more potent analogs is an active area of research, with a focus on reducing the lipophilicity and potential for off-target effects associated with the original bedaquiline molecule. nih.govmdpi.com The use of brominated naphthoic acid derivatives provides a pathway to novel analogs with potentially improved therapeutic windows.
Table 1: Synthesis Steps for Bedaquiline Analog Precursor from a Naphthoic Acid Derivative This table is based on the synthesis of a closely related dibromo-isomer.
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | 3-hydroxy-2-naphthoic acid | Bromine, Acetic Acid | 4,7-dibromo-3-hydroxy-2-naphthoic acid | Introduction of bromine atoms to the naphthalene core. nih.gov |
| 2 | Dibrominated naphthoic acid | Dimethyl sulfate, K₂CO₃ | Methyl 4,7-dibromo-3-methoxy-2-naphthoate | Protection of the hydroxyl group as a methoxy (B1213986) ether. nih.gov |
| 3 | Methoxy ester | Lithium aluminium hydride (LiAlH₄) | (4,7-dibromo-3-methoxynaphthalen-2-yl)methanol | Reduction of the ester to a primary alcohol. nih.gov |
| 4 | Methoxy alcohol | Dess-Martin periodinane (DMP) | 4,7-dibromo-3-methoxy-2-naphthaldehyde | Oxidation of the alcohol to an aldehyde, the key precursor. nih.gov |
Utilization in Dye and Pigment Chemistry
Naphthol derivatives are a cornerstone of the dye and pigment industry, prized for their ability to form intensely colored azo compounds. britannica.comvipulorganics.com this compound belongs to a class of compounds often referred to as "Naphthol AS" or azoic coupling components. chimia.ch These molecules are characterized by a 3-hydroxy-2-naphthoic acid core, which can be further functionalized, in this case with two bromine atoms.
The fundamental chemistry involves an azo coupling reaction, where a diazonium salt (the diazo component) reacts with the electron-rich naphthol (the coupling component) to form an azo dye. internationaljournalcorner.com The hydroxyl group on the naphthol ring activates the ring system for electrophilic attack by the diazonium ion, typically at the position ortho to the hydroxyl group. The general structure of naphthols provides the basis for a wide range of stable and vibrant colors. vipulorganics.comwikipedia.org
The presence of bromine atoms on the naphthalene ring of this compound is significant for several reasons:
Color Modification: The electron-withdrawing nature of bromine can shift the absorption spectrum of the resulting dye, leading to different shades (a bathochromic or hypsochromic shift).
Lightfastness: Halogen atoms can improve the stability of the dye molecule to photolytic degradation, thereby increasing the lightfastness of the colored material. An example of this is seen with Naphthol AS-BI, the o-anisidide of 7-bromo-3-hydroxy-2-naphthoic acid, which was noted for producing brighter shades with improved lightfastness. chimia.ch
Insoluble azo pigments are formed when large, insoluble groups are part of the diazo or coupling component, or when the final dye molecule itself has low solubility in the application medium. The carboxylic acid group of this compound can be converted into an anilide (an amide of aniline (B41778) or its derivatives), which is a common feature of Naphthol AS pigments. This modification further enhances the pigment's properties and insolubility.
Table 2: Functional Groups of this compound and Their Role in Dye Chemistry
| Functional Group | Role in Azo Dye/Pigment Formation | Potential Impact on Properties |
| Naphthalene Core | Forms the foundational aromatic structure of the coupling component. | Contributes to the stability and color of the final dye. |
| Hydroxyl (-OH) Group | Activates the ring for electrophilic substitution by the diazonium salt; acts as a coupling site. | Essential for the azo coupling reaction; can influence the final shade. |
| Carboxylic Acid (-COOH) Group | Can be modified (e.g., to an anilide) to increase molecular size and insolubility, forming a pigment. | Influences solubility and affinity for substrates. |
| Bromo (-Br) Substituents | Act as electron-withdrawing groups. | Can modify the color (shade) and improve lightfastness and chemical stability. chimia.ch |
Vii. Environmental Fate and Chemical Transformation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. Key mechanisms include photolysis (breakdown by light) and hydrolysis (reaction with water).
Photochemical Stability and Degradation under Environmental Conditions
There is no available data on the photochemical stability of 1,6-Dibromo-3-hydroxy-2-naphthoic acid. Research in this area would typically involve determining the compound's light absorption properties and its degradation rate when exposed to simulated or natural sunlight. Key parameters that would be investigated are summarized in the table below.
Table 1: Parameters for Assessing Photochemical Stability
| Parameter | Description | Relevance to Environmental Fate |
|---|---|---|
| UV-Vis Absorption Spectrum | Wavelengths of light absorbed by the molecule. | Indicates potential for direct photolysis. |
| Quantum Yield | Efficiency of a photochemical process. | Helps predict the rate of photodegradation. |
| Half-life (t½) under Irradiation | Time required for 50% of the compound to degrade under specific light conditions. | A key indicator of environmental persistence. |
| Identified Photodegradation Products | Chemical structures of compounds formed during photolysis. | Assesses the formation of potentially harmful byproducts. |
Without experimental data, it is not possible to assess the significance of photodegradation as a transformation pathway for this compound in the environment.
Hydrolytic Cleavage and Reactivity under Varying pH Regimes
No studies have been published on the hydrolysis of this compound. The stability of the compound in water at different pH levels (acidic, neutral, and alkaline) is a critical factor in its environmental persistence. The ester and carboxylic acid functional groups, along with the carbon-bromine bonds, could be susceptible to hydrolysis under certain conditions.
Table 2: Parameters for Assessing Hydrolytic Reactivity
| Parameter | Description | Relevance to Environmental Fate |
|---|---|---|
| Hydrolysis Rate Constant (k_h) | The rate at which the compound reacts with water. | Determines the speed of hydrolytic degradation. |
| Half-life (t½) at various pH values | Time for 50% degradation at specific pH levels (e.g., 4, 7, 9). | Indicates stability in different aquatic environments. |
| Identified Hydrolysis Products | Compounds formed from the reaction with water. | Essential for understanding the transformation pathway. |
Lacking this data, the role of hydrolysis in the environmental fate of this compound remains unknown.
Biotransformation and Biodegradation Studies
Biotransformation and biodegradation refer to the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi.
Microbial Degradation Pathways and Identification of Metabolites
There is a significant gap in the scientific literature regarding the microbial degradation of this compound. Studies on related brominated aromatic compounds suggest that microorganisms can employ various enzymatic strategies for their degradation, often involving dehalogenation and ring-cleavage steps. However, no specific metabolic pathways or metabolites have been identified for this particular compound.
Enzymatic Biotransformations Relevant to Environmental Persistence
No information is available concerning the specific enzymes that might act on this compound. Research in this area would focus on identifying enzymes such as dehalogenases, dioxygenases, and monooxygenases that could initiate the breakdown of the molecule. The susceptibility of this compound to enzymatic attack is a key determinant of its persistence in biologically active environments.
Viii. Future Directions and Emerging Research Opportunities
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of hydroxylated and halogenated naphthoic acids often relies on classical reactions that may involve harsh conditions, multiple steps, and the generation of significant waste. For instance, the Kolbe-Schmidt reaction, used to synthesize 3-hydroxy-2-naphthoic acid from 2-naphthol (B1666908), typically requires high temperatures and pressures and can result in a mixture of isomers. epo.orgwikipedia.org Subsequent halogenation steps often employ elemental bromine, which poses safety and environmental concerns.
Future research should focus on the development of novel and sustainable synthetic methodologies for 1,6-Dibromo-3-hydroxy-2-naphthoic acid. Key areas of exploration include:
Catalytic C-H Functionalization: Direct, late-stage C-H bromination of a 3-hydroxy-2-naphthoic acid precursor could offer a more atom-economical and efficient route, avoiding the need for pre-functionalized substrates.
Flow Chemistry: Continuous flow processes can offer enhanced safety, better control over reaction parameters (temperature, pressure, and reaction time), and improved scalability compared to batch processes. This approach would be particularly beneficial for potentially hazardous reactions like bromination.
Biocatalysis: The use of enzymes, such as halogenases, could provide a highly selective and environmentally benign method for the bromination of the naphthoic acid scaffold under mild conditions.
Green Solvents and Reagents: Investigating the use of greener solvents (e.g., ionic liquids, supercritical fluids) and alternative brominating agents (e.g., N-bromosuccinimide with a catalyst) could significantly reduce the environmental footprint of the synthesis. A patent for producing 6-bromo-2-naphthoic acid outlines a multi-step process involving diazotization, which could be a target for optimization using more sustainable practices. google.com
Advanced Characterization Techniques for In-situ Monitoring of Reactions
To optimize both existing and novel synthetic routes, a detailed understanding of reaction kinetics, mechanisms, and the formation of intermediates is crucial. Advanced, in-situ characterization techniques can provide real-time insights into the chemical transformations as they occur in the reaction vessel.
Future research should leverage these techniques to monitor the synthesis of this compound. Promising approaches include:
In-situ Spectroscopy (FTIR, Raman, NMR): These non-invasive techniques can track the concentration changes of reactants, intermediates, products, and by-products in real-time. spectroscopyonline.com This data is invaluable for reaction optimization, ensuring complete conversion, and minimizing impurity formation. For example, monitoring the disappearance of C-H bonds and the appearance of C-Br bonds on the naphthalene (B1677914) ring could provide precise endpoint determination for bromination reactions.
Process Analytical Technology (PAT): Integrating in-situ monitoring tools into a PAT framework would enable automated control over reaction conditions to ensure consistent product quality and yield. This approach is particularly relevant for scaling up the synthesis from laboratory to industrial production.
| Technique | Information Gained | Application in Synthesis of this compound |
|---|---|---|
| Fourier-Transform Infrared (FTIR) Spectroscopy | Real-time tracking of functional group changes. | Monitoring the carboxylation of 2-naphthol and subsequent bromination steps. |
| Raman Spectroscopy | Sensitive to changes in molecular vibrations, especially for aromatic rings and halogen bonds. | Tracking the degree and regioselectivity of bromination on the naphthalene scaffold. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on intermediates and products in solution. | Elucidating reaction mechanisms and identifying transient intermediates. |
| Process Mass Spectrometry | Real-time analysis of gas-phase components and volatile species. | Monitoring solvent composition and detecting volatile by-products. |
Rational Design of Derivatives with Tailored Biological Profiles
Research has shown that this compound (referred to as DBHCA) exhibits inhibitory activity against Babesia microti lactate (B86563) dehydrogenase (BmLDH), a potential drug target for the treatment of human babesiosis. frontiersin.org The compound was also found to inhibit the growth of the parasite in vitro. frontiersin.org This provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future research efforts should be directed towards:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity. Modifications could include altering the position of the bromine atoms, substituting them with other halogens, or introducing new functional groups onto the naphthalene ring.
Bioisosteric Replacement: Replacing the carboxylic acid or hydroxyl groups with other functional groups that have similar physicochemical properties (bioisosteres) to modulate binding affinity, solubility, and metabolic stability.
Target-Focused Design: Using the known structure of target enzymes, such as BmLDH, to design derivatives that form more specific and potent interactions with the active site. The functionalization of drug candidates with amino acid moieties has been shown to sometimes improve drug delivery and reduce toxicity. nih.gov
Broadening the Scope of Biological Screening: Evaluating the parent compound and its newly synthesized derivatives against a wider range of biological targets, including other parasitic enzymes, kinases, and cancer-related proteins. Naphthoquinone derivatives, which share a similar core structure, have shown a broad range of biological activities, including cytotoxic effects. mdpi.com
Integration of In Silico and Experimental Methodologies for Predictive Chemical Research
The integration of computational chemistry and experimental work can significantly accelerate the discovery and optimization of new chemical entities. nih.gov The initial identification of this compound as a BmLDH inhibitor was guided by molecular docking studies. frontiersin.org
This integrated approach should be expanded in future research through:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of this compound derivatives with their biological activity. sciencepublishinggroup.comresearchgate.net These models can then be used to predict the activity of virtual compounds before their synthesis.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound and its derivatives when bound to a biological target. This can provide insights into binding stability and the role of specific molecular interactions.
ADMET Prediction: Using in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.gov This early-stage profiling helps to prioritize compounds with favorable drug-like properties for synthesis and experimental testing.
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to understand the electronic properties of the molecule and its derivatives, which can influence their reactivity and interaction with biological targets. sciencepublishinggroup.comnih.govsciencepublishinggroup.com
| Methodology | Objective | Potential Application |
|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a receptor. | Screening virtual libraries of derivatives against BmLDH and other targets. frontiersin.org |
| QSAR | Correlating chemical structure with biological activity. | Predicting the inhibitory potency of unsynthesized derivatives. sciencepublishinggroup.comresearchgate.net |
| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Assessing the stability of the ligand-protein complex. |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. | Prioritizing derivatives with favorable drug-like properties for synthesis. nih.gov |
| DFT Calculations | Calculating electronic structure and properties. | Understanding reactivity and charge distribution to guide derivative design. sciencepublishinggroup.comsciencepublishinggroup.com |
Development of Smart Materials and Sensors Based on Halogenated Naphthoic Acid Scaffolds
The unique structural features of this compound make it an attractive building block for the development of smart materials and sensors. The extended π-system of the naphthalene core, combined with the pH-sensitive hydroxyl and carboxylic acid groups and the potential for halogen bonding, provides multiple avenues for creating functional materials.
Emerging research opportunities in this area include:
Chemosensors: Designing and synthesizing derivatives that exhibit a change in their optical properties (e.g., fluorescence, color) upon binding to specific analytes, such as metal ions or biologically relevant molecules. Naphthoic acid derivatives have been explored as fluorescent probes. nih.gov
Stimuli-Responsive Polymers: Incorporating the this compound moiety into polymer chains to create materials that respond to external stimuli like pH, light, or temperature. rsc.org The inherent pH sensitivity of the molecule could be exploited to create pH-responsive hydrogels or films.
Supramolecular Assemblies: Utilizing the directional nature of halogen bonding and hydrogen bonding to construct well-defined supramolecular structures, such as liquid crystals or porous organic frameworks.
pH-Indicators: Developing novel pH indicators for use in non-aqueous or complex media, leveraging the solubility and responsive nature of the scaffold. The development of ionic liquid-based indicators demonstrates the potential for creating sensors that function in various solvent environments. rsc.org
The exploration of these future directions will not only deepen the fundamental understanding of this compound but also unlock its potential for a wide range of applications in medicine, materials science, and analytical chemistry.
Q & A
Basic: What are the primary synthetic routes for 1,6-Dibromo-3-hydroxy-2-naphthoic acid, and what methodological considerations are critical for optimizing yield?
The synthesis of brominated naphthoic acids often involves electrophilic aromatic substitution or carboxylation reactions. For this compound, a plausible route includes bromination of 3-hydroxy-2-naphthoic acid using bromine (Br₂) in acetic acid or another polar solvent. Precise temperature control (0–5°C) is critical to avoid over-bromination. The Kolbe-Schmidt reaction, which carboxylates naphthols under high-pressure CO₂, may also be adapted . Key considerations include:
- Regioselectivity : Bromine’s directing effects and steric hindrance from existing substituents influence substitution patterns.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate the product from di-/tri-brominated byproducts.
- Yield optimization : Reaction stoichiometry (e.g., 2.2 equivalents of Br₂) and catalyst choice (e.g., FeBr₃) improve efficiency.
Basic: How can researchers characterize the purity and structural identity of this compound?
A multi-technique approach is essential:
- Melting point analysis : Compare observed values (e.g., 270–290°C for related naphthoic acids ) with literature data.
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (broad peak ~δ 12–14 ppm). Bromine’s deshielding effects distinguish substituent positions .
- FTIR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (C=O, ~1680 cm⁻¹; O-H stretch, ~2500–3000 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-H]⁻ for m/z ≈ 343.88) and isotopic patterns consistent with bromine .
Advanced: What experimental strategies mitigate decomposition or side reactions during the synthesis of brominated naphthoic acids?
Brominated naphthoic acids are prone to decarboxylation under high heat or acidic conditions. Methodological solutions include:
- Low-temperature bromination : Conduct reactions below 10°C to suppress radical pathways that lead to polybromination .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of the hydroxyl group.
- Protecting groups : Temporarily protect the carboxylic acid (e.g., methyl ester formation) before bromination to avoid side reactions .
- pH control : Neutralize reaction media post-synthesis (pH 6–7) to stabilize the carboxylate form and prevent acid-catalyzed degradation .
Advanced: How does the electronic and steric environment of this compound influence its reactivity in coordination chemistry or catalysis?
The compound’s hydroxyl and carboxylic acid groups enable chelation with metal ions (e.g., Cu²⁺, Fe³⁺), while bromine substituents modulate electron density:
- Coordination studies : Titration with metal salts in DMSO/water mixtures, monitored via UV-Vis spectroscopy, reveals ligand-to-metal charge transfer bands (~400–500 nm).
- Steric effects : The 1,6-dibromo substitution creates steric hindrance, potentially limiting access to the hydroxyl group. Computational modeling (DFT) can predict preferred binding sites .
- Catalytic applications : Test Suzuki-Miyaura coupling using Pd catalysts; bromine sites may act as leaving groups in cross-coupling reactions .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .
- Waste disposal : Treat as halogenated hazardous waste; incinerate at >1,200°C or use licensed chemical disposal services .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- HPLC-MS limitations : Co-elution of isomers (e.g., 1,5-dibromo vs. 1,6-dibromo) may occur. Use chiral columns or ion-pairing reagents (e.g., tetrabutylammonium bromide) to improve resolution .
- Detection sensitivity : Bromine’s high atomic mass enhances ICP-MS detection limits (~ppb level) for metal impurities .
- Validation : Spike recovery experiments (80–120%) and inter-laboratory comparisons ensure method accuracy .
Advanced: How can researchers leverage this compound in designing photoactive materials or pharmaceuticals?
- Photodynamic therapy (PDT) : The naphthalene core absorbs UV light, generating singlet oxygen. Test efficacy via in vitro assays (e.g., MTT assay on cancer cell lines) .
- Polymer synthesis : Use as a monomer in polyesters or polyamides; evaluate thermal stability (TGA) and crystallinity (XRD) .
- Drug derivatization : Bromine sites allow further functionalization (e.g., Suzuki coupling with aryl boronic acids) to create bioactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
